molecular formula C17H15N3O2 B8402349 1-(1-Oxo-indan-5-yl)-3-pyridin-3-yl-imidazolidin-2-one

1-(1-Oxo-indan-5-yl)-3-pyridin-3-yl-imidazolidin-2-one

Cat. No.: B8402349
M. Wt: 293.32 g/mol
InChI Key: HUKAUDZEXSHFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Oxo-indan-5-yl)-3-pyridin-3-yl-imidazolidin-2-one is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1-(1-oxo-2,3-dihydroinden-5-yl)-3-pyridin-3-ylimidazolidin-2-one

InChI

InChI=1S/C17H15N3O2/c21-16-6-3-12-10-13(4-5-15(12)16)19-8-9-20(17(19)22)14-2-1-7-18-11-14/h1-2,4-5,7,10-11H,3,6,8-9H2

InChI Key

HUKAUDZEXSHFDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)N3CCN(C3=O)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 1, 1-pyridin-3-yl-imidazolidin-2-one (I-1b: 270 mg, 1.6587 mmol) was reacted with 5-bromo-indan-1-one (350 mg, 1.6587 mmol), 1,4-dioxane (10 mL), copper iodide (31.59 mg, 0.165879 mmol), trans-1,2-diamino cyclohexane (56.976 mg, 0.4976 mmol) and potassium carbonate (458.63 mg, 3.3174 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% MeOH in chloroform) afforded 300 mg of 1-(1-oxo-indan-5-yl)-3-pyridin-3-yl-imidazolidin-2-one (61.72% yield). Hydroxylamine hydrochloride (141 mg, 2.044 mmol) and sodium acetate (167.6 mg, 2.044 mmol) in 5 mL of water were added to a solution of 1-(3-oxo-indan-5-yl)-3-pyridin-3-yl-imidazolidin-2-one (200 mg, 0.6814 mmol) in ethanol (7 mL). The reaction mixture was heated to 90° C. and maintained for 6 hours. The reaction mixture was then cooled to room temperature and the solvent was distilled from the reaction mixture. The precipitate formed was collected, washed with chloroform and dried under reduced pressure to afford 200 mg of the product (90% yield).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
56.976 mg
Type
reactant
Reaction Step Two
Quantity
458.63 mg
Type
reactant
Reaction Step Two
Quantity
31.59 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.